molecular formula C5-H12-Cl-N2-O2-P B048629 2-Dechloroethylifosfamide CAS No. 53459-55-5

2-Dechloroethylifosfamide

カタログ番号 B048629
CAS番号: 53459-55-5
分子量: 198.59 g/mol
InChIキー: ROGLJLJCDSTWBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Dechloroethylifosfamide is a metabolite of the anticancer drug ifosfamide, emerging from the metabolic oxidation of one of the chloroethyl groups of ifosfamide. This process leads to the formation of the inactive metabolites 2- and 3-dechloroethylifosfamide along with the neurotoxic metabolite chloroacetaldehyde. Understanding the properties, synthesis, and chemical behavior of 2-Dechloroethylifosfamide is crucial for evaluating its role and implications in the pharmacokinetics and toxicological profile of ifosfamide therapy (Springer et al., 2014).

Synthesis Analysis

The synthesis of 2-Dechloroethylifosfamide involves a series of steps starting from 3-aminopropanol, which, through a one-pot reaction with POCl3 and either unlabeled or labeled 2-chloroethylamine hydrochloride, leads to the formation of d4 and d6 labeled 2-dechloroethylcyclophosphamides. The pathway to construct 2-Dechloroethylifosfamide requires optimization for effective yield and involves complex reactions indicating the intricate nature of synthesizing this compound (Springer et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-Dechloroethylifosfamide is crucial for understanding its chemical and biological behavior. While specific studies on the molecular structure analysis of 2-Dechloroethylifosfamide are not highlighted, the general structure of ifosfamide and its metabolites involves an oxazaphosphorine ring, which plays a key role in its activity and metabolism. The alterations, such as dechloroethylation, significantly impact the pharmacological and toxicological profiles of these compounds.

Chemical Reactions and Properties

2-Dechloroethylifosfamide undergoes various chemical reactions, including enzymatic oxidations that lead to its formation from ifosfamide. The stability and fate of 2-Dechloroethylifosfamide and its related metabolites in acidic conditions have been studied, revealing insights into its chemical behavior in physiological environments. These findings are important for understanding the detoxification pathways and potential toxicities associated with ifosfamide treatment (Gilard et al., 1999).

Physical Properties Analysis

The physical properties of 2-Dechloroethylifosfamide, such as solubility, stability, and phase behavior, are essential for its formulation and therapeutic application. Although specific details on the physical properties of 2-Dechloroethylifosfamide are limited in the literature, understanding these properties is crucial for drug formulation and delivery purposes.

Chemical Properties Analysis

2-Dechloroethylifosfamide's chemical properties, including reactivity, stability under various conditions, and interactions with biomolecules, are key to understanding its role in cancer therapy and its side effects. Studies have investigated its chemical stability and the products of its decomposition, providing insights into its behavior in biological systems and the potential for generating toxic by-products (Gilard et al., 1999).

科学的研究の応用

  • Mass Spectrometry Quantification : 2-Dechloroethylifosfamide is utilized as a standard in mass spectrometry for quantifying dechloroethylation in the pharmacokinetics of cyclophosphamide and ifosfamide (Springer, Colvin, & Ludeman, 2014).

  • Neurotoxic Side-Effects : Exposure to 2- and 3-dechloroethylifosfamide is linked with orientational disorder, a neurotoxic side effect (Kerbusch et al., 2001).

  • Quantitation in Plasma : The substance has been quantified in plasma, along with other metabolites of ifosfamide, in studies aimed at understanding the drug's metabolism (Wang & Chan, 1995).

  • Urinary Metabolites : It is a known human urinary compound, and its degradation products have been detected in urine samples from patients treated with ifosfamide (Martino et al., 1992).

  • Drug Excretion Study : A study found that 2-Dechloroethylifosfamide accounted for a significant portion of the total cumulative drug excretion of ifosfamide over 24 hours (Gilard et al., 2004).

  • Enantioselective Detection : An enantioselective LC/MS/MS method was developed to detect 2- and 3-dechloroethylifosfamide metabolites in plasma samples from pediatric oncology patients (Aleksa, Nava-Ocampo, & Koren, 2009).

  • Influence on Pharmacokinetics : The duration of ifosfamide infusion affects the exposure to 2-dechloroethylifosfamide (Kerbusch, Mathôt, & Keizer, 2001).

作用機序

Target of Action

2-Dechloroethylifosfamide is a metabolite of the antitumor, alkylating drug Ifosfamide . It is part of the compound class known as oxazaphosphorines . The primary targets of 2-Dechloroethylifosfamide are likely to be similar to those of Ifosfamide, which is used in chemotherapy for the treatment of various cancers .

Mode of Action

Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . As an alkylating agent, it is likely that 2-Dechloroethylifosfamide also interacts with its targets by transferring an alkyl group to the DNA molecule. This can result in DNA cross-links and strand breaks, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by 2-Dechloroethylifosfamide are likely to be similar to those affected by Ifosfamide. Ifosfamide and its metabolites, including 2-Dechloroethylifosfamide, are involved in the process of DNA alkylation, which can lead to DNA damage and cell death . This is particularly effective against rapidly dividing cells, such as cancer cells.

Pharmacokinetics

The pharmacokinetics of 2-Dechloroethylifosfamide is expected to be similar to that of Ifosfamide. Ifosfamide is administered intravenously and requires metabolic activation in the liver. The metabolites, including 2-Dechloroethylifosfamide, are then distributed throughout the body . Renal recovery of Ifosfamide and its metabolites is minor, with only a small percentage of the administered dose excreted unchanged or as dechloroethylated metabolites .

Result of Action

The molecular and cellular effects of 2-Dechloroethylifosfamide’s action are likely to include DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells. This is due to the alkylating action of the compound, which can lead to DNA cross-links and strand breaks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Dechloroethylifosfamide. For example, the metabolic activation of Ifosfamide and its metabolites, including 2-Dechloroethylifosfamide, can be influenced by the function of the liver and the activity of the cytochrome P450 system . Additionally, the distribution of Ifosfamide and its metabolites between plasma and erythrocytes can be influenced by factors such as blood pH and temperature .

特性

IUPAC Name

3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGLJLJCDSTWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909417
Record name 2-Dechloroethylifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dechloroethylifosfamide

CAS RN

53459-55-5, 105308-45-0
Record name Dechloroethylifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53459-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dechloroethylifosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105308450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dechloroethylifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DECHLOROETHYLIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIB78D4DQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Dechloroethylifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dechloroethylifosfamide
Reactant of Route 2
2-Dechloroethylifosfamide
Reactant of Route 3
Reactant of Route 3
2-Dechloroethylifosfamide
Reactant of Route 4
Reactant of Route 4
2-Dechloroethylifosfamide
Reactant of Route 5
2-Dechloroethylifosfamide
Reactant of Route 6
2-Dechloroethylifosfamide

Q & A

Q1: How are dechloroethylifosfamides formed?

A1: Dechloroethylifosfamides are formed through the N-dechloroethylation of Ifosfamide, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. [, ] This process represents a deactivation pathway for Ifosfamide, competing with its activation to the cytotoxic metabolite, ifosforamide mustard. [, ]

Q2: Is there a difference in the metabolism of the two enantiomers of ifosfamide?

A2: Yes, studies show enantioselective metabolism of Ifosfamide. The (S)-enantiomer of Ifosfamide preferentially generates more DCEIF metabolites compared to the (R)-enantiomer. This has been observed in the liver [], kidney [], and in porcine renal cell lines. []

Q3: Does the route of Ifosfamide administration (oral vs. intravenous) affect DCEIF formation?

A3: Research indicates that the route of administration does not significantly alter the metabolic pattern of Ifosfamide, suggesting similar DCEIF formation regardless of whether Ifosfamide is administered orally or intravenously. []

Q4: Does the duration of Ifosfamide infusion affect DCEIF levels?

A4: Yes, longer infusion durations of Ifosfamide are associated with increased exposure to 3-dechloroethylifosfamide compared to shorter durations. Interestingly, long infusion durations also lead to a slower rate of ifosfamide metabolism autoinduction. []

Q5: Are there significant differences in DCEIF concentrations between plasma and red blood cells?

A5: Ifosfamide and its metabolites with intact ring systems, including DCEIFs, exhibit a partitioning factor of 1 to 2, indicating a slight preference for red blood cells over plasma. This suggests a role for erythrocytes in the distribution and potential delivery of these metabolites. []

Q6: Can DCEIFs be detected in urine, and if so, what does this indicate?

A6: Yes, DCEIFs can be detected in urine, indicating their elimination from the body via renal excretion. The detection of DCEIFs in urine, along with other Ifosfamide metabolites like isophosphoramide mustard, suggests that the kidneys might play a role in Ifosfamide metabolism. [, ]

Q7: What is the significance of detecting both 2-DCEIF and 3-DCEIF?

A7: The detection of both 2-DCEIF and 3-DCEIF provides insights into the specific pathways of Ifosfamide metabolism. The ratio of these metabolites could potentially serve as a marker for individual variations in CYP enzyme activity or underlying genetic differences. []

Q8: How do phenobarbital treatments affect DCEIF levels?

A8: Phenobarbital, a CYP enzyme inducer, significantly impacts Ifosfamide metabolism in rats. It decreases the overall exposure to Ifosfamide and increases the production of metabolites, including a significant reversal in the ratio of (R)- and (S)-3-DCEIF. This further supports the role of different CYP enzymes or distinct stereochemical selectivity in Ifosfamide metabolism. []

Q9: Are dechloroethylifosfamides themselves toxic?

A9: While DCEIFs are not directly cytotoxic like isophosphoramide mustard, they are byproducts of chloroacetaldehyde (CAA) formation, a significant contributor to Ifosfamide-induced nephrotoxicity. [] This suggests a potential indirect role of DCEIFs in Ifosfamide toxicity.

Q10: How does glutathione depletion affect Ifosfamide toxicity in relation to DCEIF?

A10: In vitro studies using renal tubule cells showed that glutathione depletion significantly increased Ifosfamide-induced cellular damage. This suggests that glutathione plays a crucial role in protecting renal cells from the toxic effects of Ifosfamide metabolites, likely including CAA generated during DCEIF formation. []

Q11: Can genetic variations influence DCEIF levels and their impact on toxicity?

A11: Polymorphisms in genes encoding glutathione S-transferases, particularly GSTP1, have been linked to variations in DCEIF levels and Ifosfamide-induced nephrotoxicity in children. Patients with specific GSTP1 polymorphisms showed increased 3-DCEIF excretion and a higher risk of kidney damage. []

Q12: What analytical methods are used to study DCEIFs?

A13: Several analytical techniques are employed for the detection and quantification of DCEIFs. These include gas chromatography (GC) coupled with various detectors such as nitrogen-phosphorus detection (NPD) [], mass spectrometry (MS) [, , , ], and tandem mass spectrometry (MS/MS) []. Other methods include high-performance liquid chromatography (HPLC) [, ] and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q13: What are the advantages and limitations of different analytical methods for DCEIFs?

A14: GC-NPD offers high sensitivity and a wide detection range for DCEIF analysis but may require derivatization of the analytes. [] GC-MS and GC-MS/MS provide high selectivity and sensitivity, enabling the identification and quantification of DCEIFs in complex biological matrices. [, , , ] HPLC methods can be used to simultaneously analyze Ifosfamide and its metabolites, including DCEIFs, but may have lower sensitivity compared to GC-MS. [, ] NMR spectroscopy, particularly 31P NMR, allows direct analysis of urine samples without derivatization or extraction, enabling simultaneous detection and quantification of various phosphorated metabolites, including DCEIFs. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。